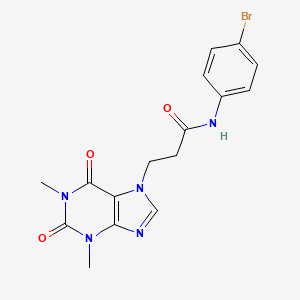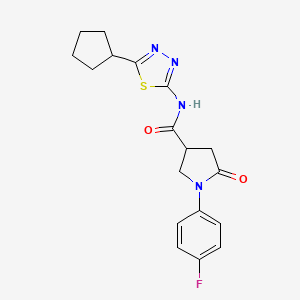![molecular formula C25H18O4 B11017105 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)
1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one is a complex organic compound that belongs to the class of xanthenes This compound is characterized by its unique structure, which includes a xanthene core substituted with a hydroxy group and a methoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one typically involves multiple steps. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene backbone.
Substitution reactions: The hydroxy group can be introduced through a hydroxylation reaction, while the methoxy group attached to the naphthalene ring can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Coupling reactions: The final step involves coupling the naphthalene derivative with the xanthene core through an etherification reaction, typically using a strong base like sodium hydride to facilitate the formation of the ether bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one has several scientific research applications:
Chemistry: Used as a fluorescent dye due to its unique photophysical properties.
Biology: Employed in the study of cellular processes and as a fluorescent marker in imaging techniques.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, modulating their activity. Its fluorescent properties allow it to be used as a probe to study cellular dynamics and interactions. Additionally, its potential therapeutic effects may involve the inhibition of key signaling pathways involved in cancer and inflammation.
Comparison with Similar Compounds
Fluorescein: Another xanthene derivative with similar fluorescent properties.
Rhodamine: A related compound used as a fluorescent dye.
Eosin: A xanthene dye with applications in histology and microscopy.
Uniqueness: 1-Hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. Its combination of a hydroxy group and a methoxy-naphthalene moiety makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity.
Properties
Molecular Formula |
C25H18O4 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-hydroxy-3-[(2-methylnaphthalen-1-yl)methoxy]xanthen-9-one |
InChI |
InChI=1S/C25H18O4/c1-15-10-11-16-6-2-3-7-18(16)20(15)14-28-17-12-21(26)24-23(13-17)29-22-9-5-4-8-19(22)25(24)27/h2-13,26H,14H2,1H3 |
InChI Key |
UJLMZXUQXFJSLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)COC3=CC(=C4C(=C3)OC5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)hexanoic acid](/img/structure/B11017023.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B11017026.png)
methanone](/img/structure/B11017033.png)
![4-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11017045.png)
![1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017052.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11017056.png)
![trans-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B11017061.png)


![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017077.png)

![N-[3-(heptylamino)-3-oxopropyl]benzamide](/img/structure/B11017097.png)

![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
